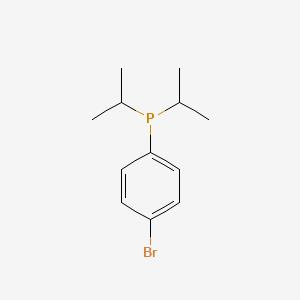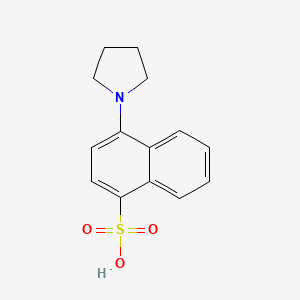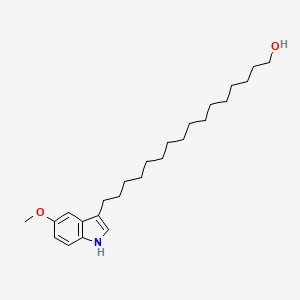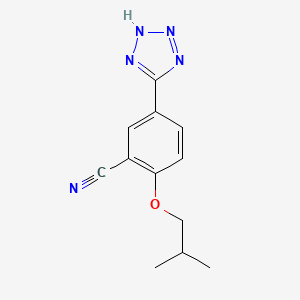
2-(2-methylpropoxy)-5-(2H-tetrazol-5-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methylpropoxy)-5-(2H-tetrazol-5-yl)benzonitrile is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzonitrile core substituted with a 2-methylpropoxy group and a tetrazolyl group, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylpropoxy)-5-(2H-tetrazol-5-yl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Reduction: Conversion of the nitro group to an amine.
Tetrazole Formation: Cyclization of the amine with sodium azide to form the tetrazole ring.
Etherification: Introduction of the 2-methylpropoxy group via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
2-(2-methylpropoxy)-5-(2H-tetrazol-5-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
2-(2-methylpropoxy)-5-(2H-tetrazol-5-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-(2-methylpropoxy)-5-(2H-tetrazol-5-yl)benzonitrile exerts its effects involves interactions with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity.
類似化合物との比較
Similar Compounds
- 2-(2-methoxypropoxy)-5-(2H-tetrazol-5-yl)benzonitrile
- 2-(2-ethylpropoxy)-5-(2H-tetrazol-5-yl)benzonitrile
- 2-(2-isopropoxy)-5-(2H-tetrazol-5-yl)benzonitrile
Uniqueness
2-(2-methylpropoxy)-5-(2H-tetrazol-5-yl)benzonitrile stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This makes it particularly valuable for certain applications where these properties are advantageous.
特性
CAS番号 |
651769-85-6 |
|---|---|
分子式 |
C12H13N5O |
分子量 |
243.26 g/mol |
IUPAC名 |
2-(2-methylpropoxy)-5-(2H-tetrazol-5-yl)benzonitrile |
InChI |
InChI=1S/C12H13N5O/c1-8(2)7-18-11-4-3-9(5-10(11)6-13)12-14-16-17-15-12/h3-5,8H,7H2,1-2H3,(H,14,15,16,17) |
InChIキー |
YKBILKLJDANCQS-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=C(C=C(C=C1)C2=NNN=N2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


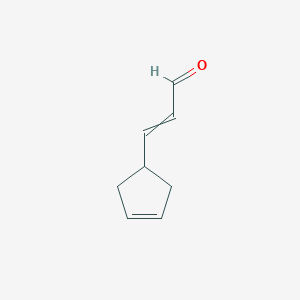
![2-Propanone, 1-[(2S,4R,5R)-5-methyl-2-(2-propenyl)-1,3-dioxan-4-yl]-](/img/structure/B15159218.png)
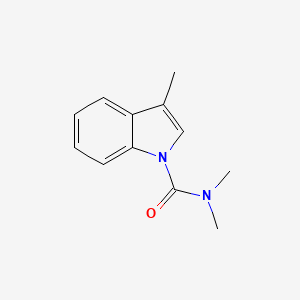
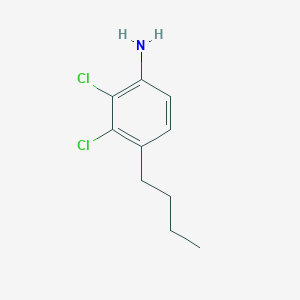
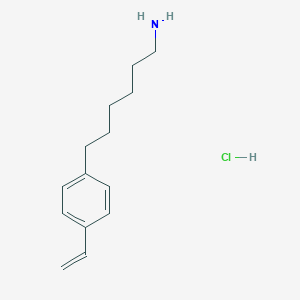
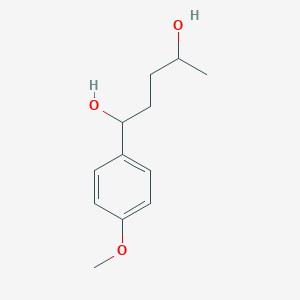
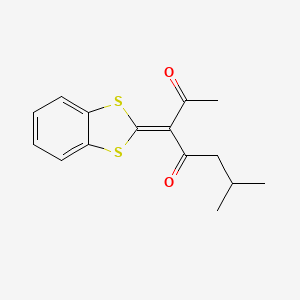

![4,7-Dimethyl-5-[2-(morpholin-4-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B15159270.png)
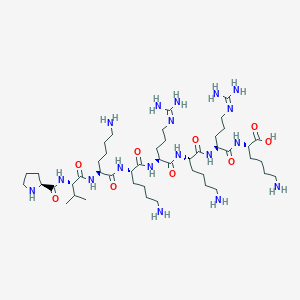
![4-[(3,3-Diethoxypropyl)amino]-4-oxobutanoic acid](/img/structure/B15159282.png)
